molecular formula C10H16N2 B13418725 N~1~-(Butan-2-yl)benzene-1,2-diamine CAS No. 70918-96-6

N~1~-(Butan-2-yl)benzene-1,2-diamine

Cat. No.: B13418725
CAS No.: 70918-96-6
M. Wt: 164.25 g/mol
InChI Key: WYAPIOHQETXJHU-UHFFFAOYSA-N
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Description

N~1~-(Butan-2-yl)benzene-1,2-diamine is an organic compound with the molecular formula C10H16N2. It is a derivative of benzene, where two amino groups are attached to the benzene ring at positions 1 and 2, and a butan-2-yl group is attached to the nitrogen atom at position 1. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(Butan-2-yl)benzene-1,2-diamine can be achieved through several methods. One common method involves the reaction of 1,2-diaminobenzene with butan-2-yl halide under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Another method involves the catalytic hydrogenation of N-(butan-2-yl)nitrobenzene. This process requires a hydrogenation catalyst, such as palladium on carbon, and is carried out under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

In industrial settings, the production of N1-(Butan-2-yl)benzene-1,2-diamine often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and efficiency, utilizing advanced catalysts and reaction conditions to ensure the complete conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

N~1~-(Butan-2-yl)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to the amine form.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Hydrogen gas (H~2~) in the presence of a palladium catalyst is commonly used for reduction reactions.

    Substitution: Electrophilic aromatic substitution reactions often require reagents such as halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride).

Major Products Formed

    Oxidation: Quinones and nitroso derivatives.

    Reduction: Amines.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

N~1~-(Butan-2-yl)benzene-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(Butan-2-yl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Di-sec-butyl-1,4-phenylenediamine: Another benzene diamine derivative with similar chemical properties.

    N,N’-Di-2-butyl-1,4-phenylenediamine: Used as an antioxidant in various industrial applications.

Uniqueness

N~1~-(Butan-2-yl)benzene-1,2-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its butan-2-yl group provides steric hindrance, affecting its reactivity and interactions with other molecules.

Properties

CAS No.

70918-96-6

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2-N-butan-2-ylbenzene-1,2-diamine

InChI

InChI=1S/C10H16N2/c1-3-8(2)12-10-7-5-4-6-9(10)11/h4-8,12H,3,11H2,1-2H3

InChI Key

WYAPIOHQETXJHU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC=CC=C1N

Origin of Product

United States

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